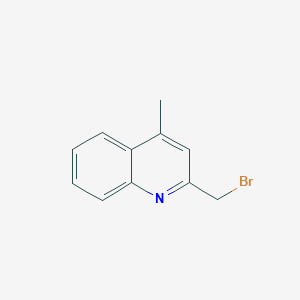

2-(Bromomethyl)-4-methylquinoline

Overview

Description

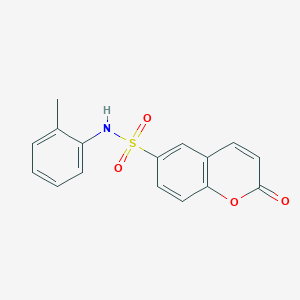

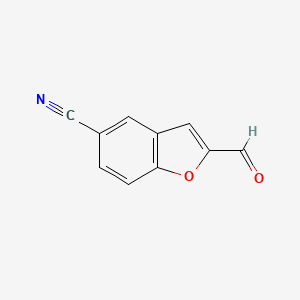

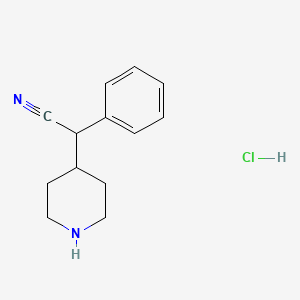

“2-(Bromomethyl)-4-methylquinoline” likely refers to a quinoline compound that has a bromomethyl group at the 2nd position and a methyl group at the 4th position of the quinoline ring. Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown .

Synthesis Analysis

The synthesis of such compounds often involves electrophilic aromatic substitution, nucleophilic substitution, or transition metal-catalyzed coupling reactions . The specific synthesis route would depend on the starting materials and the specific conditions used.Molecular Structure Analysis

The molecular structure of “2-(Bromomethyl)-4-methylquinoline” would consist of a quinoline core, which is a fused benzene and pyridine ring, with a bromomethyl group (-CH2Br) attached at the 2nd position and a methyl group (-CH3) at the 4th position .Scientific Research Applications

Halogenation Methodologies

- Microwave-Assisted α-Halogenation: A study by Xie and Li (2014) developed a simple and efficient methodology for halogenating 2-methylquinolines into 2-(chloromethyl)quinolines or 2-(bromomethyl)quinolines using tetrabutylammonium iodide and 1,2-dichloroethane (1,2-dibromoethane) under microwave irradiation. This method achieved good to excellent yields with high selectivity (Yuanyuan Xie & Lehuan Li, 2014).

Synthesis of Key Intermediates

- Anti-Cancer Drug Synthesis: Cao Sheng-li (2004) reported that Bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate in some anti-cancer drugs, can be synthesized from 2-amino-5-methylbenzoic acid. This compound plays a crucial role in inhibiting thymidylate synthase, an enzyme important in cancer therapy (Cao Sheng-li, 2004).

Novel Synthetic Approaches

- Knorr Synthesis Exploration: Wlodarczyk et al. (2011) explored the Knorr synthesis involving a condensation process to create 6-bromo-2-chloro-4-methylquinoline, a compound relevant in infectious diseases research. This study offered insights into optimization of synthesis conditions and understanding steric effects in these reactions (N. Wlodarczyk et al., 2011).

Biodegradation Studies

- Aerobic Biodegradation by Soil Bacteria: Sutton et al. (1996) discovered a soil bacterium capable of degrading 4-methylquinoline under aerobic conditions. This bacterium utilized 4-methylquinoline as a carbon and energy source, indicating potential environmental applications in bioremediation (S. Sutton et al., 1996).

Antiangiogenic Activity

- Antiangiogenic Effects of Quinoline Derivatives: Mabeta et al. (2009) evaluated 2-Aryl-3-bromoquinolin-4(1H)-ones and their derivatives for antiangiogenic effects. These compounds showed potential in reducing endothelial cell numbers and inhibiting neovessel growth, indicating their therapeutic relevance in cancer treatment (P. Mabeta et al., 2009).

Green Synthesis Routes

- Vapor-Phase Synthesis from Lactic Acid: A novel, environmentally friendly method for synthesizing 2- and 4-methylquinoline was reported by Li et al. (2017), utilizing lactic acid in a vapor-phase process. This approach highlighted the use of green chemistry in quinoline synthesis (An Li et al., 2017).

properties

IUPAC Name |

2-(bromomethyl)-4-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN/c1-8-6-9(7-12)13-11-5-3-2-4-10(8)11/h2-6H,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPFOEWFLPQMEQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00619378 | |

| Record name | 2-(Bromomethyl)-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-4-methylquinoline | |

CAS RN |

848696-87-7 | |

| Record name | 2-(Bromomethyl)-4-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00619378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-Ethyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-alanine](/img/structure/B3057691.png)